Echitamine

Description

Properties

CAS No. |

6871-44-9 |

|---|---|

Molecular Formula |

C22H29N2O4+ |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

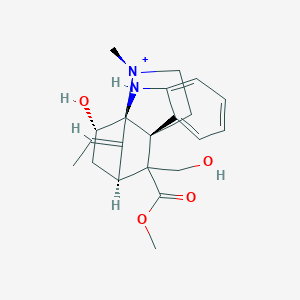

methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |

InChI |

InChI=1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1/b14-4-/t16-,18-,20-,21-,22-,24-/m0/s1 |

InChI Key |

AFJPGVUCVDCFPM-BBFZNYENSA-N |

Isomeric SMILES |

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C |

Appearance |

Powder |

Other CAS No. |

6871-44-9 |

Synonyms |

ditaine echitamine echitamine chloride, (3beta,16R)-isome |

Origin of Product |

United States |

The Isolation and Discovery of Echitamine: A Technical Guide for Researchers

An in-depth exploration of the extraction, purification, and characterization of the potent indole (B1671886) alkaloid, echitamine, from Alstonia scholaris, including its mechanisms of action.

This technical guide provides a comprehensive overview of the isolation and discovery of echitamine, a prominent indole alkaloid derived from the bark of Alstonia scholaris. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's biological activities and associated signaling pathways.

Introduction to Echitamine and Alstonia scholaris

Alstonia scholaris, commonly known as the devil's tree, has a long history in traditional medicine, particularly in Ayurveda, for treating a variety of ailments including fever, skin disorders, and dysentery.[1] The therapeutic potential of this plant is largely attributed to its rich composition of bioactive alkaloids, with echitamine being one of the most significant.[2][3] Echitamine, an indole alkaloid, has garnered scientific interest for its diverse pharmacological activities, including anti-cataract and cytotoxic effects.[1][4]

Isolation of Echitamine from Alstonia scholaris

The isolation of echitamine from the stem bark of Alstonia scholaris involves a multi-step process encompassing extraction, fractionation, and purification. Two primary methodologies have been reported: acid-base extraction with precipitation and column chromatography.

Experimental Protocol 1: Acid-Base Extraction and Precipitation

This method relies on the basic nature of alkaloids to separate them from other plant constituents.

Materials:

-

Powdered stem bark of Alstonia scholaris

-

90% Alcohol (Ethanol)

-

20% Acetic Acid

-

Ether

-

20% Sodium Hydroxide (NaOH) solution

-

10% Alcoholic Hydrochloric Acid (HCl)

Procedure:

-

Maceration: 500g of powdered Alstonia scholaris bark is macerated with 90% alcohol for 48 hours. The process is repeated three times with the same plant material to ensure maximum extraction of alkaloids.[1]

-

Concentration and Initial Purification: The combined alcoholic extracts are concentrated. The concentrated extract is allowed to stand for several days to facilitate the precipitation of non-nitrogenous compounds, which are then removed by filtration.[1]

-

Acid Extraction: The filtered mass is treated with 50ml of 20% acetic acid, leading to the formation of a white precipitate which is filtered off. The resulting clear filtrate is concentrated to approximately 200ml.[1]

-

Solvent Partitioning (Ether and Chloroform): The concentrated acidic extract is first washed five times with 50ml of ether to remove impurities. Subsequently, it is extracted five times with 50ml of chloroform. The aqueous layer is retained and filtered.[1]

-

Basification and Final Extraction: The filtered aqueous solution is made alkaline by adding 100ml of 20% NaOH solution. This basic solution is then extracted five times with 50ml of chloroform. The combined chloroform extracts are left to stand for two days and then concentrated to a residual volume.[1]

-

Crystallization: The residue is acidified with 10% alcoholic HCl, which leads to the crystallization of echitamine hydrochloride.[1]

Experimental Protocol 2: Column Chromatography

This method is employed for the purification of echitamine from a crude extract.

Materials:

-

Dried and powdered stem bark of Alstonia scholaris

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (70-230 mesh ASTM) for column chromatography

-

Solvents for elution (e.g., n-hexane, ethyl acetate in varying ratios)

Procedure:

-

Percolation: 300g of powdered bark is percolated with 1500 mL of 95% ethanol for two months with frequent shaking. The extract is then filtered and concentrated.[5]

-

Re-extraction: The concentrated ethanol extract is re-extracted with ethyl acetate.[5]

-

Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. The column is eluted with a solvent system of increasing polarity.[5]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the pure compound are combined.[5] In one study, fractions 61-95 yielded 120 mg of pure crystalline echitamine.[5]

-

Recrystallization: The purified compound is recrystallized from a suitable solvent mixture, such as n-hexane and ethyl acetate, to obtain pure crystals.[5]

Quantitative Data and Characterization

The yield and purity of isolated echitamine can vary depending on the extraction and purification methods employed.

| Parameter | Value | Reference |

| Yield (Column Chromatography) | 120 mg from 300g of dried bark | [5] |

| Molecular Formula | [C₂₂H₂₉N₂O₄]⁺ | [1] |

| Molecular Weight | 385 | [1] |

| Rf Value | 0.8 (Toluene: ethylacetate: diethyl amine; 7:2:1) | [1] |

| Melting Point | 285-287°C (literature value: 286°C) | [5] |

Characterization Techniques: The identity and purity of the isolated echitamine are confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[1]

-

Mass Spectrometry (MS): To determine the molecular weight and formula.[1]

Bioactivity and Signaling Pathways of Echitamine

Echitamine has demonstrated significant biological activities, primarily anti-cataract and cytotoxic effects. The underlying mechanisms of these activities are beginning to be understood.

Anti-cataract Activity

Studies have shown that echitamine can prevent the formation and progression of glucose-induced cataracts.[1] The proposed mechanism involves the modulation of ionic balance in the lens.

Signaling Pathway: Inhibition of Na⁺-K⁺-ATPase

High glucose levels can lead to an impairment of Na⁺-K⁺-ATPase activity in the lens, resulting in an accumulation of sodium ions (Na⁺) and a loss of potassium ions (K⁺). This ionic imbalance causes hydration and swelling of the lens fibers, contributing to cataract formation.[1] Echitamine appears to counteract this by directly affecting the lens membrane Na⁺-K⁺-ATPase, helping to maintain the proper ionic equilibrium.[1]

Caption: Proposed mechanism of echitamine's anti-cataract activity.

Cytotoxic Activity

Echitamine chloride has demonstrated dose-dependent cytotoxic effects against various cancer cell lines, including HeLa, HepG2, HL60, KB, and MCF-7.[4] The in-vivo anti-tumor activity has also been observed in mice with Ehrlich ascites carcinoma (EAC).[4]

Signaling Pathway: Induction of Oxidative Stress

The cytotoxic mechanism of echitamine is linked to the induction of oxidative stress. Administration of echitamine chloride leads to a time-dependent increase in lipid peroxidation and a corresponding decrease in the concentration of glutathione, a key antioxidant.[4] This disruption of the cellular redox balance can lead to cell death. Furthermore, it has been reported that echitamine affects both cellular and mitochondrial respiration, resulting in a depletion of the cellular energy pool, which contributes to the loss of cancer cell viability.

Caption: Proposed cytotoxic mechanism of echitamine.

Conclusion and Future Directions

Echitamine, a key alkaloid from Alstonia scholaris, continues to be a compound of significant interest due to its demonstrated pharmacological activities. The isolation protocols outlined in this guide provide a foundation for obtaining pure echitamine for further research. The elucidation of its mechanisms of action, particularly its effects on Na⁺-K⁺-ATPase and the induction of oxidative stress, opens avenues for the development of novel therapeutic agents. Future research should focus on optimizing extraction and purification processes to improve yields, conducting more in-depth studies to fully map the signaling pathways involved in its bioactivities, and exploring its potential in preclinical and clinical settings for the treatment of cataracts and various cancers.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. meral.edu.mm [meral.edu.mm]

Physicochemical Properties of Echitamine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent monoterpene indole (B1671886) alkaloid primarily isolated from the bark of Alstonia scholaris, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physicochemical properties of Echitamine chloride, offering crucial data and methodologies for researchers and professionals engaged in drug discovery and development.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of Echitamine chloride is presented below. This data is essential for understanding its behavior in biological systems and for the design of appropriate formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉ClN₂O₄ | [1] |

| Molecular Weight | 420.93 g/mol | [1] |

| Melting Point | 285-287 °C | [2] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as methanol (B129727) and ethanol. | [3] |

| logP (Computed) | 0.7 | [4] |

| Appearance | White crystals | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of Echitamine chloride are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of Echitamine chloride can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of Echitamine chloride is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased at a slow, controlled rate.

-

The temperature range over which the substance melts is recorded as the melting point.[2]

Solubility Assessment

The solubility of Echitamine chloride in various solvents can be determined using the static equilibrium method.[6]

Methodology:

-

An excess amount of Echitamine chloride is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of Echitamine chloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of Echitamine chloride.

Methodology:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used as the mobile phase. The exact ratio can be optimized to achieve the best separation.

-

Detection: A UV detector set at a wavelength where Echitamine chloride exhibits maximum absorbance is used for detection.

-

Sample Preparation: A known concentration of Echitamine chloride is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system.

-

Quantification: The concentration of Echitamine chloride is determined by comparing the peak area of the sample to that of a standard of known concentration.[7][8][9]

Spectroscopic Analysis

a. Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax) of Echitamine chloride, which is useful for its quantification.

Methodology:

-

A dilute solution of Echitamine chloride in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength at which the maximum absorbance occurs is identified as λmax.[10][11]

b. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the Echitamine chloride molecule.

Methodology:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The FT-IR spectrum is recorded, and the characteristic absorption bands corresponding to different functional groups are identified.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of Echitamine chloride.

Methodology:

-

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.[12][13][14]

d. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Echitamine chloride.

Methodology:

-

A solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.[15][16][17]

X-ray Crystallography

Single-crystal X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline state of Echitamine chloride.

Methodology:

-

High-quality single crystals of Echitamine chloride are grown.

-

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the crystal structure.[18][19][20][21]

Biological Activity and Signaling Pathways

Echitamine chloride exhibits significant biological activities, including anti-tumor and anti-obesity effects. The underlying mechanisms involve the induction of apoptosis in cancer cells and the inhibition of pancreatic lipase (B570770).

Apoptosis Induction Pathway

Echitamine chloride has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines.[22][23][24] This process is crucial for its anti-tumor effects.

Pancreatic Lipase Inhibition

Echitamine chloride has been identified as an inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.[22][25][26][27] This inhibitory action suggests its potential as an anti-obesity agent.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Echitamine chloride. The tabulated data and detailed experimental protocols serve as a valuable resource for scientists and researchers. The visualization of its biological pathways offers insights into its therapeutic potential. Further research to obtain more extensive experimental data, particularly on solubility, pKa, and logP, will be crucial for advancing the development of Echitamine chloride as a potential therapeutic agent.

References

- 1. Echitamine Chloride | C22H29ClN2O4 | CID 131633388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. meral.edu.mm [meral.edu.mm]

- 3. benchchem.com [benchchem.com]

- 4. CID 11953926 | C22H29N2O4+ | CID 11953926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylammonium chloride(557-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmabeginers.com [pharmabeginers.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Echitamine (chloride) | Affiniti Research [affiniti-res.com]

- 23. Echitamine chloride | TargetMol [targetmol.com]

- 24. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modulation of lipid metabolism by mixtures of protamine and chitooligosaccharide through pancreatic lipase inhibitory activity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Echitamine: A Monoterpene Indole Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpene indole (B1671886) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from the stem bark of Alstonia scholaris, this complex natural product has demonstrated promising anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties. This technical guide provides a comprehensive overview of echitamine, focusing on its chemical nature, biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate further research and drug development endeavors.

Introduction

Echitamine, also known as Ditaine, is a pentacyclic monoterpene indole alkaloid with the chemical formula C₂₂H₂₉N₂O₄⁺.[1][2] It is one of the major bioactive constituents of Alstonia scholaris (L.) R. Br., a plant belonging to the Apocynaceae family, which has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including fever, skin disorders, and dysentery.[3][4] The complex architecture of echitamine has posed a significant challenge for total synthesis, although successful multi-step syntheses have been reported.[1][5] This guide aims to consolidate the current scientific knowledge on echitamine to serve as a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of echitamine are crucial for its extraction, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉N₂O₄⁺ | [1] |

| Molecular Weight | 385.48 g/mol | [2] |

| CAS Registry Number | 6871-44-9 | [2] |

| IUPAC Name | methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.0¹﹐⁹.0²﹐⁷.0⁹﹐¹⁵]octadeca-2,4,6-triene-18-carboxylate | [1] |

| Synonyms | Ditaine, Echitamine chloride | [1] |

| Melting Point | 285-287 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biosynthesis of Echitamine

The biosynthesis of echitamine follows the general pathway of monoterpene indole alkaloids (MIAs), a large and diverse group of plant secondary metabolites. The biosynthesis of all indole alkaloids originates from the amino acid tryptophan.[6]

The initial steps involve the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid) to form strictosidine, which is a universal precursor for most MIAs.[6] The biosynthesis of MIAs is a complex process involving a series of enzymatic reactions, including oxidations, reductions, and rearrangements, often catalyzed by cytochrome P450 monooxygenases.[7] While the complete enzymatic cascade leading to echitamine has not been fully elucidated, it is known to be a member of the sarpagan and akuammiline (B1256633) class of MIAs, which are formed through the oxidative cyclization of geissoschizine.[1]

Below is a simplified, conceptual workflow of the early stages of monoterpene indole alkaloid biosynthesis leading to the common precursor, strictosidine.

Biological Activities and Quantitative Data

Echitamine exhibits a wide spectrum of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

Echitamine has demonstrated significant cytotoxic effects against various cancer cell lines in a dose-dependent manner.[8] The in-vitro and in-vivo anticancer activities are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Observations | Reference |

| HeLa | Cervical Cancer | - | Concentration-dependent cell killing | [8] |

| HepG2 | Liver Cancer | - | Concentration-dependent cell killing | [8] |

| HL-60 | Promyelocytic Leukemia | - | Concentration-dependent cell killing | [8] |

| KB | Oral Carcinoma | - | Most sensitive cell line evaluated | [8] |

| MCF-7 | Breast Cancer | - | Concentration-dependent cell killing | [8] |

| In-vivo Model | Treatment | Outcome | Reference |

| Ehrlich Ascites Carcinoma (EAC) in mice | 12 mg/kg echitamine chloride | Increased median survival time to 30.5 days (control: 19 days) | [8] |

| Ehrlich Ascites Carcinoma (EAC) in mice | 16 mg/kg echitamine chloride | Showed toxicity | [8] |

Anti-inflammatory Activity

Studies have shown that the ethanolic extract of Alstonia scholaris, which contains echitamine, possesses significant anti-inflammatory activity. The mechanism is thought to be mediated through the inhibition of inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of echitamine and extracts of Alstonia scholaris have been investigated against various pathogens.

| Organism | Type | Activity | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Moderate | - | [3] |

| Bacillus subtilis | Gram-positive bacteria | Moderate | - | [3] |

| Pseudomonas aeruginosa | Gram-negative bacteria | Moderate | - | [3] |

| Candida albicans | Fungus | Moderate | - | [3] |

| Aspergillus niger | Fungus | Moderate | - | [3] |

| Escherichia coli | Gram-negative bacteria | Moderate | - | [3] |

Other Pharmacological Activities

Echitamine has also been reported to possess other pharmacological effects, including:

-

Hypotensive effect: Lowering of systemic arterial blood pressure.[9]

-

Negative chronotropic and inotropic responses: Effects on heart muscle.[9]

-

Diuretic effect. [9]

-

Anticataract activity: Prevention of glucose-induced cataract formation in vitro.[1]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the diverse biological activities of echitamine are still under investigation. However, research on related indole alkaloids and preliminary studies on echitamine suggest the involvement of key cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Echitamine's anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. While the specific signaling cascade for echitamine is not fully elucidated, many indole alkaloids exert their pro-apoptotic effects through the modulation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[10][11]

A proposed general mechanism involves the inhibition of pro-survival signals and the activation of pro-apoptotic proteins.

References

- 1. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pro-apoptotic signaling pathway activated by echistatin in GD25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meral.edu.mm [meral.edu.mm]

- 5. researchgate.net [researchgate.net]

- 6. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Devil's Boon: An In-depth Technical Guide to the Traditional and Ayurvedic Applications of Echitamine-Containing Flora

For the attention of Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive technical overview of the traditional and Ayurvedic uses of plants containing the monoterpene indole (B1671886) alkaloid, echitamine. With a primary focus on Alstonia scholaris, commonly known as Saptaparni or the Devil's Tree, this guide delves into the ethnobotanical background, quantitative phytochemical data, and detailed experimental protocols for the isolation, quantification, and pharmacological evaluation of echitamine. Furthermore, it explores the current understanding of the molecular mechanisms and signaling pathways underlying its therapeutic effects, and identifies other plants within the Apocynaceae family with a history of similar traditional uses.

Traditional and Ayurvedic Significance of Echitamine-Containing Plants

The Apocynaceae family, rich in bioactive alkaloids, has been a cornerstone of traditional medicine systems across the globe. Several genera within this family, notably Alstonia, Rauvolfia, Vinca, and Picralima, have been utilized for their therapeutic properties, many of which are now attributed to their diverse alkaloid content, including echitamine.

Alstonia scholaris , a prominent member of the Apocynaceae family, holds a revered position in Ayurveda.[1] Known in Sanskrit as 'Saptaparni', meaning 'seven leaves', all parts of this tree have been traditionally used to treat a wide array of ailments.[1][2] The bark, in particular, is recognized for its bitter and astringent properties and is a key ingredient in several Ayurvedic formulations.[1][3]

In Ayurvedic medicine, A. scholaris is primarily used to balance the Kapha and Pitta doshas.[2] Its traditional applications are extensive and include the treatment of:

-

Fevers (Jwara): Especially chronic and recurrent fevers, including malaria. The bark is a vital component of the Ayurvedic antimalarial drug, Ayush-64.[1]

-

Skin Diseases (Kushtha): Used both internally and externally for conditions like chronic ulcers and other skin ailments.[1][4][5]

-

Respiratory Disorders (Shwas): Employed in managing asthma and bronchitis.[1][2]

-

Gastrointestinal Issues: The bark is used to treat diarrhea, dysentery, and intestinal worm infestations.[3][4]

-

Post-delivery care: A decoction of the bark is given to women after childbirth to boost immunity and aid recovery.[4][5]

Other plants in the Apocynaceae family with similar traditional uses, and which are known to contain a variety of indole alkaloids, include:

-

Rauvolfia serpentina (Indian Snakeroot): Traditionally used in Ayurveda to treat hypertension, insomnia, and psychiatric disorders.[3]

-

Vinca minor (Lesser Periwinkle): In folk medicine, it has been used for improving cerebral blood flow and for conditions related to the heart and nervous system.[1][2]

-

Picralima nitida (Akuamma): The seeds are used in West African traditional medicine for treating malaria, diarrhea, and as a painkiller.[4][6]

Quantitative Analysis of Echitamine

The concentration of echitamine can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The majority of quantitative research has focused on Alstonia scholaris.

| Plant Species | Plant Part | Echitamine Content | Analytical Method | Reference |

| Alstonia scholaris | Trunk Bark | 14.21 ± 1.123 µg/g (dry weight) | 1H NMR-based quantitative analysis | [1] |

| Alstonia scholaris | Stem Bark | 120 mg isolated from 300g of dried bark | Column Chromatography | [4] |

| Vinca minor | Aerial Parts | 0.057% (of dried plant mass) of vincamine (B1683053) (a related indole alkaloid) | HPLC | [7] |

| Rauvolfia serpentina | Stem (hydroalcoholic extract) | 2.364 mg/100mg of total alkaloids | Spectrophotometry | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and pharmacological evaluation of echitamine, synthesized from various scientific literature.

Extraction and Isolation of Echitamine from Alstonia scholaris Bark

Method 1: Maceration and Acid-Base Extraction

-

Maceration: 500g of powdered Alstonia scholaris bark is macerated with 90% alcohol for 48 hours. The process is repeated three times.

-

Concentration: The combined alcoholic extracts are concentrated. Non-nitrogenous compounds that precipitate upon standing are removed by filtration.

-

Acidification: The filtrate is treated with 20% acetic acid, leading to the precipitation of echitamine as an acetate (B1210297) salt.

-

Solvent Partitioning: The acidic solution is washed with ether and then chloroform (B151607) to remove impurities.

-

Basification and Extraction: The aqueous layer is made alkaline with 20% NaOH solution and then extracted repeatedly with chloroform.

-

Crystallization: The combined chloroform extracts are concentrated, and the residue is acidified with 10% alcoholic HCl to crystallize echitamine hydrochloride.

Method 2: Percolation and Column Chromatography

-

Percolation: 300g of powdered Alstonia scholaris stem bark is percolated with 1500 mL of 95% ethanol (B145695) for two months with frequent shaking.

-

Concentration and Re-extraction: The ethanol extract is filtered, concentrated, and then re-extracted with ethyl acetate.

-

Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel (70-230 mesh).

-

Elution: The column is eluted with a suitable solvent system (the specific solvent system is determined by preliminary TLC analysis).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the pure compound are combined.

-

Crystallization: The combined fractions are concentrated to yield crystalline echitamine.[4]

Quantification of Echitamine by High-Performance Liquid Chromatography (HPLC)

This method is for the simultaneous quantification of echitamine in Alstonia scholaris.

-

Chromatographic System: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) detector.

-

Column: Chromolith RP-18 coupled column (150 mm × 4.6 mm).

-

Mobile Phase: Isocratic elution with acetonitrile: 0.01 M KH2PO4 buffer (containing 0.1% trifluoroacetic acid) (20:80, v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25 ± 1°C.

-

Standard Preparation: A stock solution of echitamine (1.0 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution.

-

Sample Preparation: 1g of powdered plant material is extracted with methanol using microwave-assisted extraction (3 min). The extract is defatted with hexane, dried, and redissolved in 1mL of methanol. The solution is then centrifuged and filtered through a 0.45μm membrane filter before injection.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of echitamine on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2, HL60, KB, MCF-7) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of echitamine chloride and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[2]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of echitamine.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Grouping: Animals are divided into groups: control (vehicle), standard drug (e.g., indomethacin), and test groups receiving different doses of echitamine chloride (e.g., 5, 10, 15 mg/kg body weight).

-

Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Molecular Mechanisms of Echitamine

The precise molecular mechanisms underlying the diverse pharmacological effects of echitamine are an active area of research. However, current evidence and the known actions of similar alkaloids suggest the involvement of key signaling pathways in inflammation and apoptosis.

Anti-inflammatory and Immunomodulatory Effects

Plant-derived compounds are known to exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that echitamine may inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This would, in turn, prevent the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Anticancer and Apoptotic Effects

The anticancer activity of echitamine has been demonstrated in various cancer cell lines.[2] The underlying mechanism is likely the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

It is plausible that echitamine induces apoptosis by:

-

Modulating the Bcl-2 family of proteins: This could involve upregulating pro-apoptotic proteins (e.g., Bax, Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Activating caspases: The release of cytochrome c triggers the formation of the apoptosome and the activation of caspase-9 (intrinsic pathway), while activation of death receptors leads to the activation of caspase-8 (extrinsic pathway). Both caspase-9 and -8 can then activate the executioner caspase-3, leading to cell death.

Conclusion and Future Directions

Echitamine, a major alkaloid from Alstonia scholaris and potentially other Apocynaceae species, demonstrates significant therapeutic potential that aligns with the traditional and Ayurvedic uses of these plants. Its documented anti-inflammatory and cytotoxic activities provide a strong scientific basis for its ethnobotanical applications.

For drug development professionals, echitamine represents a promising natural product lead. However, further research is required to:

-

Conduct comprehensive quantitative analysis of echitamine content across a wider range of plant species and geographical locations.

-

Elucidate the specific molecular targets of echitamine and the precise mechanisms by which it modulates key signaling pathways like NF-κB and apoptosis.

-

Perform detailed preclinical and clinical studies to establish the safety and efficacy of echitamine for various therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the scientific exploration of echitamine and its potential to be developed into novel therapeutic agents. The integration of traditional knowledge with modern scientific methodologies will be crucial in unlocking the full potential of this remarkable natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine Increases Th2 Cytokine-Induced CCL18 Expression in Human M2 Macrophages | MDPI [mdpi.com]

- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 6. Ketamine suppresses proinflammatory cytokine production in human whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical Investigation of Vinca minor Cultivated in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Echitamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent indole (B1671886) alkaloid primarily isolated from plants of the Alstonia genus, has been the subject of various preliminary pharmacological investigations. This technical guide provides a comprehensive overview of the existing preclinical data on Echitamine, with a focus on its cytotoxic, anti-inflammatory, cardiovascular, and potential neuroprotective properties. Detailed experimental methodologies, quantitative data, and proposed mechanisms of action are presented to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. The information is intended to facilitate a deeper understanding of Echitamine's pharmacological profile and to guide future research endeavors.

Introduction

Echitamine is a structurally complex monoterpene indole alkaloid found in several species of the Apocynaceae family, most notably Alstonia scholaris and Alstonia boonei. These plants have a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, malaria, and gastrointestinal disorders. Modern scientific inquiry has shifted towards isolating and characterizing the pharmacological activities of individual phytochemicals, with Echitamine emerging as a compound of significant interest due to its diverse biological effects. This guide synthesizes the findings from preliminary pharmacological screenings of Echitamine, presenting a technical overview of its demonstrated activities and the experimental frameworks used for their evaluation.

Cytotoxic and Anti-Tumor Activity

Echitamine has demonstrated notable cytotoxic effects against various cancer cell lines and has shown anti-tumor activity in preclinical animal models.

In Vitro Cytotoxicity

Echitamine chloride has been shown to induce concentration-dependent cell death in several human cancer cell lines.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Oral Carcinoma | Most Sensitive | [1][2] |

| HeLa | Cervical Cancer | Data not specified | [1][2] |

| HepG2 | Liver Cancer | Data not specified | [1][2] |

| HL60 | Leukemia | Data not specified | [1][2] |

| MCF-7 | Breast Cancer | Data not specified | [1][2] |

Note: While the study identified KB cells as the most sensitive, specific IC50 values for all cell lines were not provided in the abstract.

In Vivo Anti-Tumor Activity

2.2.1. Ehrlich Ascites Carcinoma (EAC) Model

In mice bearing Ehrlich ascites carcinoma, Echitamine chloride exhibited a dose-dependent increase in anti-tumor activity, as evidenced by an increased survival rate compared to untreated controls.[1][2] A dose of 12 mg/kg was identified as the optimal cytotoxic dose, as a higher dose of 16 mg/kg resulted in toxicity.[1][2] Treatment with 12 mg/kg of Echitamine chloride led to a significant increase in the median survival time to 30.5 days, compared to 19 days in the control group.[1][2]

2.2.2. Methylcholanthrene-Induced Fibrosarcoma Model

In a rat model of methylcholanthrene-induced fibrosarcoma, subcutaneous administration of Echitamine chloride (10 mg/kg body weight) for 20 days resulted in significant tumor regression.

Proposed Mechanism of Action

The anti-tumor effects of Echitamine are believed to be mediated, at least in part, through the induction of oxidative stress. In EAC-bearing mice, administration of Echitamine chloride led to a time-dependent increase in lipid peroxidation, peaking at 6 hours post-treatment.[1][2] Concurrently, a time-dependent decrease in glutathione (B108866) concentration was observed, with the maximum decline occurring at 3 hours post-treatment.[1][2] Furthermore, in the fibrosarcoma model, Echitamine treatment corrected altered levels of plasma and liver transaminases, gamma-glutamyl transpeptidase, and lipid peroxidation. It also reversed the decrease in liver glutathione content and the activities of glutathione peroxidase, superoxide (B77818) dismutase, and catalase.

Experimental Protocols

2.4.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (HeLa, HepG2, HL60, KB, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Echitamine chloride.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

2.4.2. In Vivo Ehrlich Ascites Carcinoma (EAC) Model

-

Animal Model: Swiss albino mice are used.

-

Tumor Induction: EAC cells are injected intraperitoneally to induce tumor growth.

-

Treatment: Echitamine chloride is administered at various doses (e.g., 1, 2, 4, 6, 8, 12, or 16 mg/kg) for a specified duration.

-

Observation: The animals are monitored for survival time.

-

Biochemical Analysis: At selected time points, parameters such as lipid peroxidation and glutathione levels in relevant tissues are measured.

Visualization

Caption: Experimental workflow for assessing the cytotoxic and anti-tumor activity of Echitamine.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of isolated Echitamine are limited in the reviewed literature, research on the extracts of Alstonia species, which are rich in Echitamine, provides strong evidence for anti-inflammatory potential.

In Vivo Anti-inflammatory and Analgesic Effects

The ethanolic extract and alkaloid fractions of Alstonia scholaris leaves have demonstrated significant analgesic and anti-inflammatory activities in mouse models.

Data Presentation:

| Assay | Model | Treatment | Effect |

| Acetic Acid-Induced Writhing | Mouse | EtOAc and alkaloid fractions | Significant reduction in writhing |

| Xylene-Induced Ear Edema | Mouse | Ethanolic extract, EtOAc and alkaloid fractions | Significant inhibition of edema |

| Formalin Test (Second Phase) | Mouse | Alkaloid fraction | Significant inhibition of licking time |

In Vitro Anti-inflammatory Effects

Some alkaloids isolated from Alstonia scholaris have shown inhibitory effects on key enzymes involved in the inflammatory cascade.

Data Presentation:

| Enzyme | Activity |

| COX-1 | Inhibition |

| COX-2 | Inhibition |

| 5-LOX | Inhibition |

Note: Specific IC50 values for Echitamine were not provided in the reviewed abstracts.

Proposed Mechanism of Action

The anti-inflammatory effects of Alstonia alkaloids are likely mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. In the carrageenan-induced air pouch model, the alkaloid fraction also increased the activity of superoxide dismutase (SOD) and decreased the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and malondialdehyde (MDA).

Experimental Protocols

3.4.1. Acetic Acid-Induced Writhing Test

-

Animal Model: Mice are used.

-

Treatment: Animals are pre-treated with the test substance (e.g., Echitamine or plant extract) or a vehicle control.

-

Induction of Writhing: A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.

-

Observation: The number of writhes is counted for a specific period after the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated relative to the control group.

3.4.2. Xylene-Induced Ear Edema

-

Animal Model: Mice are used.

-

Treatment: The test substance is administered systemically or topically to the ear.

-

Induction of Edema: Xylene is applied to the surface of the ear to induce inflammation and edema.

-

Measurement: The thickness or weight of the ear is measured at a specific time point after xylene application.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the treated group with the control group.

Visualization

Caption: Proposed anti-inflammatory mechanism of Echitamine via inhibition of COX and LOX pathways.

Cardiovascular Effects

Echitamine has been reported to possess a range of cardiovascular activities, suggesting its potential as a modulator of cardiovascular function.[3]

Hypotensive Activity

Echitamine has been shown to lower systemic arterial blood pressure in normotensive anesthetized animals.[3]

Cardiac Effects

In isolated atrial muscle strips, Echitamine induces negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) responses.[3]

Smooth Muscle Relaxant Activity

Echitamine causes relaxation of isolated vascular and extravascular smooth muscles. It also inhibits electrically-provoked and agonist-induced contractions or relaxations of isolated smooth muscle preparations.[3]

Experimental Protocols

4.4.1. In Vivo Blood Pressure Measurement

-

Animal Model: Normotensive animals (e.g., rats, cats) are anesthetized.

-

Cannulation: The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.

-

Treatment: Echitamine is administered intravenously at various doses.

-

Measurement: Arterial blood pressure is continuously monitored using a pressure transducer.

-

Data Analysis: The dose-dependent changes in blood pressure are recorded and analyzed.

4.4.2. Isolated Atrial Muscle Preparation

-

Tissue Preparation: The atria are dissected from a freshly euthanized animal (e.g., guinea pig) and mounted in an organ bath containing physiological salt solution.

-

Stimulation: The atrial muscle is stimulated electrically to induce regular contractions.

-

Treatment: Echitamine is added to the organ bath in a cumulative manner.

-

Measurement: The rate and force of contraction are recorded using a force transducer.

-

Data Analysis: The concentration-response curves for the negative chronotropic and inotropic effects are constructed.

Visualization

Caption: Summary of the cardiovascular effects of Echitamine.

Other Pharmacological Activities

Anticataract Activity

In an in vitro study using a glucose-induced cataract model in goat lenses, Echitamine demonstrated anticataract properties. Lenses treated with Echitamine showed lower sodium (Na+), higher potassium (K+), and higher Na+-K+-ATPase activity, suggesting that it may prevent the formation and progression of cataracts by maintaining ionic equilibrium in the lens.

Diuretic Activity

Echitamine has been observed to induce diuresis in laboratory animals.[3]

Neuroprotective Activity: An Area for Future Investigation

Despite the diverse pharmacological activities reported for Echitamine, there is a notable lack of specific studies investigating its neuroprotective effects. The current scientific literature does not provide direct evidence of Echitamine's efficacy in neuronal cell lines or in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

However, given that other alkaloids and natural compounds with anti-inflammatory and antioxidant properties have shown neuroprotective potential, this remains a promising area for future research. The demonstrated ability of Alstonia alkaloids to modulate oxidative stress and inflammation suggests that Echitamine could potentially exert protective effects in the central nervous system. Future studies could explore the effects of Echitamine on neuronal cell viability, apoptosis, and inflammatory pathways in in vitro models of neurotoxicity (e.g., using SH-SY5Y cells exposed to toxins like H2O2 or MPP+) and in in vivo models of neurodegeneration.

Conclusion

The preliminary pharmacological screening of Echitamine reveals a compound with a multifaceted biological profile. Its cytotoxic and anti-tumor activities, mediated at least in part by the induction of oxidative stress, warrant further investigation for its potential as an anticancer agent. The anti-inflammatory properties, suggested by studies on Alstonia extracts, indicate a potential therapeutic application in inflammatory disorders, although studies with the pure compound are needed to confirm these effects and elucidate the precise mechanisms. The cardiovascular effects, including hypotensive, negative chronotropic, and inotropic actions, suggest that Echitamine could serve as a lead compound for the development of cardiovascular drugs.

While the neuroprotective potential of Echitamine remains unexplored, its other biological activities provide a rationale for initiating such investigations. This technical guide summarizes the current state of knowledge on the pharmacology of Echitamine and is intended to serve as a valuable resource for guiding future research and development efforts. Detailed mechanistic studies and further in vivo efficacy and safety evaluations are essential to fully realize the therapeutic potential of this intriguing natural product.

References

- 1. alzheimers.gov [alzheimers.gov]

- 2. Vasorelaxant effects of cicletanine and its (+)- and (-)-enantiomers in isolated human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-Alzheimer activity of Echinacea purpurea extracts in aluminum chloride-induced neurotoxicity in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Biological Promise of Echitamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine, a prominent indole (B1671886) alkaloid isolated from the bark of Alstonia scholaris and Alstonia boonei, has been a subject of pharmacological interest for decades. Early research, primarily conducted before the year 2000, laid the groundwork for understanding its potential therapeutic applications. These foundational studies explored its anti-cancer, hypotensive, and, to a lesser extent, anti-malarial properties. This technical guide provides an in-depth analysis of these early investigations, presenting key quantitative data, detailed experimental protocols, and visualizations of the experimental workflows and proposed mechanisms of action.

Anti-Cancer Activity

Early research into the anti-cancer potential of Echitamine focused on its cytotoxic effects against various cancer models, both in vitro and in vivo.

In Vivo Studies

Two key pre-2000 studies investigated the in vivo anti-tumor effects of Echitamine chloride.

1. Methylcholanthrene-Induced Fibrosarcoma in Rats (1991)

A study by Kamarajan et al. explored the effect of Echitamine chloride on fibrosarcoma induced by methylcholanthrene in rats. The study reported a significant regression in tumor growth upon subcutaneous administration of the compound.[1]

2. Ehrlich Ascites Carcinoma (EAC) in Mice

Research by Jagetia and Baliga demonstrated the dose-dependent anti-tumor activity of Echitamine chloride in mice bearing Ehrlich ascites carcinoma. The administration of Echitamine chloride led to an increase in the median survival time of the tumor-bearing mice.

Quantitative Data from In Vivo Anti-Cancer Studies

| Study Model | Organism | Echitamine Chloride Dose | Key Findings | Reference |

| Methylcholanthrene-Induced Fibrosarcoma | Rats | 10 mg/kg body weight (subcutaneous, 20 days) | Significant regression in tumor growth. Correction of altered plasma and liver transaminases, gamma-glutamyl transpeptidase, and lipid peroxidation to near-normal levels. Reversal of decreased liver glutathione (B108866) content and lowered activities of glutathione peroxidase, superoxide (B77818) dismutase, and catalase. | [1] |

| Ehrlich Ascites Carcinoma | Mice | 1, 2, 4, 6, 8, 12, 16 mg/kg | Dose-dependent increase in anti-tumor activity. 12 mg/kg was identified as the optimal cytotoxic dose. Median Survival Time (MST) increased to 30.5 days compared to 19 days in the control group. The 16 mg/kg dose led to a time-dependent increase in lipid peroxidation and a decrease in glutathione concentration. |

In Vitro Cytotoxicity Studies

The study by Jagetia and Baliga also reported concentration-dependent cytotoxic effects of Echitamine chloride on several human cancer cell lines. KB cells were identified as the most sensitive.

-

HeLa (Cervical Cancer)

-

HepG2 (Liver Cancer)

-

HL-60 (Leukemia)

-

KB (Nasopharyngeal Cancer)

-

MCF-7 (Breast Cancer)

Experimental Protocols

Methylcholanthrene-Induced Fibrosarcoma in Rats

-

Tumor Induction: Fibrosarcoma was induced in rats via the administration of methylcholanthrene.

-

Treatment: Echitamine chloride, dissolved in saline, was injected subcutaneously at a dose of 10 mg/kg body weight for 20 consecutive days.[1]

-

Biochemical Analysis: Following treatment, various biochemical parameters were assessed in plasma and liver tissue, including transaminases, gamma-glutamyl transpeptidase, lipid peroxidation, glutathione content, and the activity of antioxidant enzymes (glutathione peroxidase, superoxide dismutase, catalase).[1]

Ehrlich Ascites Carcinoma in Mice

-

Tumor Inoculation: Mice were inoculated with Ehrlich ascites carcinoma cells to induce tumor growth.

-

Treatment: Echitamine chloride was administered at varying doses (1, 2, 4, 6, 8, 12, and 16 mg/kg) to different groups of tumor-bearing mice.

-

Outcome Assessment: The primary outcomes measured were the number of tumor-free survivors and the median survival time (MST).

-

Mechanism of Action Study: At the highest dose (16 mg/kg), lipid peroxidation and glutathione concentration were measured at different time points post-treatment to investigate the potential mechanism of action.

Hypotensive Activity

An early study by Ojewole in 1984 investigated the pharmacological effects of Echitamine, revealing its potential as a hypotensive agent. The research demonstrated that Echitamine could lower systemic arterial blood pressure in normotensive anesthetized animals.

Proposed Mechanism of Hypotensive Action

While the precise mechanism was not fully elucidated in these early studies, the observed hypotensive effect suggested a potential interaction with the cardiovascular system, possibly through vasodilation or by affecting cardiac function.

Anti-Malarial Activity

Despite the traditional use of Alstonia species in treating fevers, which are often symptomatic of malaria, specific pre-2000 studies focusing on the anti-malarial activity of isolated Echitamine are scarce in the readily available scientific literature. Further investigation into older and more obscure journals may be required to uncover early research in this area.

Conclusion

The early research on Echitamine, conducted before the turn of the 21st century, provided a solid foundation for its potential as a therapeutic agent. The in vivo studies on its anti-cancer activity yielded promising quantitative data, suggesting a mechanism linked to oxidative stress. Furthermore, its hypotensive effects were clearly demonstrated, opening another avenue for pharmacological exploration. While early investigations into its anti-malarial properties are not well-documented, the traditional use of its plant source suggests a potential that may have been explored in less accessible literature. These pioneering studies underscore the importance of natural products in drug discovery and highlight Echitamine as a molecule worthy of continued investigation and development.

References

In Silico Prediction of Echitamine's Molecular Targets: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Echitamine, a prominent indole (B1671886) alkaloid from Alstonia scholaris, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. However, its precise molecular targets remain largely unelucidated. This technical guide outlines a comprehensive in silico workflow to predict and validate the molecular targets of Echitamine, thereby accelerating its development as a potential therapeutic agent. By leveraging a combination of ligand-based and structure-based computational methods, researchers can generate high-probability hypotheses for Echitamine's mechanism of action. This guide provides detailed methodologies for these in silico techniques, protocols for subsequent experimental validation, and visual representations of key signaling pathways and experimental workflows.

Introduction to In Silico Target Prediction

The identification of molecular targets is a pivotal and often rate-limiting step in drug discovery. Traditional experimental approaches for target deconvolution can be time-consuming and resource-intensive. In silico target prediction, also known as computational target fishing, offers a rapid and cost-effective alternative to generate initial hypotheses about the protein targets of a small molecule.[1][2] These methods are broadly categorized into ligand-based and structure-based approaches.

-

Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and bind to the same targets.[2]

-

Structure-based methods , such as reverse docking, involve screening a ligand of interest against a large library of 3D protein structures to identify potential binding partners based on docking scores and binding energies.[2][3]

Given Echitamine's established anti-cancer and pro-apoptotic activities, an in silico approach can be strategically employed to identify its direct molecular interactors within relevant biological pathways.

Proposed In Silico Workflow for Echitamine Target Identification

A multi-pronged in silico strategy enhances the confidence in predicted targets. The following workflow is proposed for a thorough investigation of Echitamine's molecular targets.

Caption: A generalized in silico workflow for the prediction of Echitamine's molecular targets.

Methodologies for In Silico Prediction

Ligand-Based Approaches

Given that Echitamine is an indole alkaloid with known anti-cancer properties, ligand-based methods can be employed to identify other proteins that are targeted by structurally or pharmacophorically similar molecules.

3.1.1. Chemical Similarity Searching

This method involves searching chemical databases (e.g., PubChem, ChEMBL) for compounds that are structurally similar to Echitamine. The known targets of these similar compounds can then be considered as potential targets for Echitamine.

3.1.2. Pharmacophore Screening

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model can be generated based on Echitamine's structure and used to screen libraries of known drugs and their targets.

Structure-Based Approaches: Reverse Docking

Reverse docking is a powerful technique where a single ligand of interest, in this case, Echitamine, is docked against a large library of 3D protein structures to identify potential binding partners.[3][4] This approach is particularly valuable for identifying novel targets.

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Obtain the 3D structure of Echitamine from a chemical database like PubChem (CID 11953926).[5]

-

Prepare the ligand by adding hydrogen atoms, assigning partial charges, and minimizing its energy using a suitable force field (e.g., MMFF94).

-

-

Target Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should ideally be curated to include proteins relevant to cancer and apoptosis signaling pathways.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Molecular Docking Simulation:

-

Utilize a molecular docking software such as AutoDock Vina or Glide.

-

Define a binding site (grid box) for each protein, typically centered on a known active site or a predicted binding pocket.

-

Perform the docking of Echitamine against each protein in the library. The docking algorithm will generate multiple binding poses and calculate a docking score or binding energy for each.

-

-

Post-Docking Analysis and Target Prioritization:

-

Rank the proteins based on their docking scores. Proteins with the most favorable (i.e., most negative) docking scores are considered high-priority potential targets.

-

Visually inspect the binding poses of Echitamine in the top-ranked proteins to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Potential Molecular Targets of Echitamine in Apoptosis Pathways

Based on the known pro-apoptotic effects of Echitamine and docking studies of other indole alkaloids, key proteins in the intrinsic and extrinsic apoptosis pathways are plausible targets.[6][7]

Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival.[7] Several indole alkaloids have been shown to interact with these proteins.[6]

Table 1: Illustrative Molecular Docking Scores of Indole Alkaloids against Bcl-2

| Indole Alkaloid | Docking Score (kcal/mol) against Bcl-2 (PDB ID: 6O0K) | Reference |

| Echitamine | Data not available in searched literature | - |

| Ajmalicine | Data not available in searched literature | - |

| Yohimbine | Data not available in searched literature | - |

| Rauwolscine | Data not available in searched literature | - |

| Vincristine | Data not available in searched literature | - |

Note: This table is illustrative. While specific docking scores for Echitamine against Bcl-2 are not currently available in the literature, the known anti-cancer activity of Echitamine and the precedent of other indole alkaloids targeting Bcl-2 make it a high-priority candidate for in silico screening.

Caspases

Caspases are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) are critical for dismantling the cell.[8]

Table 2: Illustrative Molecular Docking Scores of Natural Compounds against Caspase-3

| Compound | Docking Score (kcal/mol) against Caspase-3 (PDB ID: 4EHA) | Reference |

| Echitamine | Data not available in searched literature | - |

| 1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl) - 1H-indole-2, 3-dione | -8.4 | [8] |

| B92 | -8.3 | [8] |

Note: This table highlights the potential for natural compounds to interact with Caspase-3. Given Echitamine's role in apoptosis induction, Caspase-3 is a logical target for in silico investigation.

Signaling Pathway Visualizations

The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways, highlighting potential points of intervention for Echitamine.

Caption: The intrinsic apoptosis pathway with predicted targeting of Bcl-2 by Echitamine.

Caption: The extrinsic apoptosis pathway, another potential area of influence for Echitamine.

Experimental Validation of Predicted Targets

In silico predictions must be rigorously validated through experimental assays to confirm direct binding and functional modulation of the predicted targets.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

-

Ligand Injection: A series of concentrations of Echitamine are flowed over the sensor chip.

-

Binding Measurement: The binding of Echitamine to the immobilized protein is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are calculated from the sensorgram data.

Table 3: Hypothetical Experimental Validation Data for a Predicted Target

| Assay | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 5 µM |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 7 µM |

| Cellular Thermal Shift Assay (CETSA) | Target Engagement | Confirmed |

| Enzyme Inhibition Assay | IC50 | 12 µM |

Note: This table presents hypothetical data to illustrate the types of quantitative results obtained from experimental validation assays.

Conclusion

While direct in silico prediction studies on Echitamine are yet to be published, this technical guide provides a robust framework for its computational target identification. The known anti-cancer and pro-apoptotic activities of Echitamine strongly suggest that key regulators of apoptosis, such as Bcl-2 family proteins and caspases, are high-probability targets. The proposed workflow, combining ligand- and structure-based methods, followed by rigorous experimental validation, will be instrumental in elucidating the precise mechanism of action of Echitamine. Such knowledge is critical for advancing this promising natural product through the drug development pipeline. The application of these in silico approaches will undoubtedly accelerate the translation of Echitamine from a traditional remedy to a modern therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Apoptosis-mediated anti-proliferative activity of Calligonum comosum against human breast cancer cells, and molecular docking of its major polyphenolics to Caspase-3 [frontiersin.org]

- 4. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. plantsjournal.com [plantsjournal.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homology Modeling and Docking Studies of Bcl-2 and Bcl-xL with Small Molecule Inhibitors: Identification and Functional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

Echitamine: A Comprehensive Review of Research Trends, Mechanisms, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpene indole (B1671886) alkaloid isolated from species such as Alstonia scholaris and Alstonia boonei, has garnered significant scientific interest for its diverse pharmacological activities. This technical whitepaper provides an in-depth literature review of the research trends surrounding Echitamine, with a primary focus on its extensively studied anticancer properties. It consolidates quantitative data from key preclinical studies, details experimental methodologies, and visualizes proposed mechanisms of action and workflows. Emerging areas of investigation, including its role as a pancreatic lipase (B570770) inhibitor and its cardiovascular effects, are also discussed, highlighting the therapeutic potential and future research directions for this complex natural product.

Introduction

Echitamine is the major alkaloid found in plants of the Alstonia genus, which have a long history of use in traditional medicine systems for treating ailments like malaria, fever, and dysentery.[1][2] Chemically, its complex pentacyclic structure has made it a subject of interest for total synthesis and as a scaffold for developing novel therapeutic agents.[3][4] Modern pharmacological research has shifted towards validating its traditional uses and exploring new therapeutic applications, with a significant concentration of studies investigating its potential as an antineoplastic agent.[5][6][7]

Anticancer Activity: The Core Research Focus

The predominant trend in Echitamine research is the investigation of its anticancer effects. Preclinical studies, both in vitro and in vivo, have demonstrated its cytotoxicity against a range of cancer models.

In Vitro Cytotoxicity

Echitamine chloride has shown a concentration-dependent cytotoxic effect on various human cancer cell lines.[5] A comparative study identified the KB (human oral carcinoma) cell line as being the most sensitive to its effects.[5]

In Vivo Antitumor Efficacy

In vivo studies have corroborated the antitumor potential of Echitamine in multiple rodent models.

-

Ehrlich Ascites Carcinoma (EAC) Model: In EAC-bearing mice, Echitamine chloride administration resulted in a dose-dependent increase in antitumor activity, significantly improving survival rates compared to untreated controls.[5][8] The optimal cytotoxic dose was determined to be 12 mg/kg, as higher doses (16 mg/kg) produced toxicity.[5]

-

Fibrosarcoma Model: In a rat model of methylcholanthrene-induced fibrosarcoma, Echitamine chloride (10 mg/kg for 20 days) caused a significant regression in tumor growth.[7]

Quantitative Antitumor Data

The following tables summarize the key quantitative findings from preclinical antitumor studies on Echitamine.

Table 1: In Vivo Efficacy of Echitamine Chloride in Ehrlich Ascites Carcinoma (EAC) Model

| Parameter | Control Group (Non-drug treated) | Treatment Group (12 mg/kg Echitamine Chloride) | Reference |

|---|---|---|---|

| Median Survival Time (MST) | 19 days | 30.5 days | [5] |

| Increase in MST | - | +11.5 days |[5] |

Table 2: In Vivo Efficacy of Echitamine Chloride in Fibrosarcoma Model

| Animal Model | Treatment Protocol | Key Outcome | Reference |

|---|

| Rats | 10 mg/kg body weight, subcutaneously, for 20 days | Significant regression in tumor growth |[7] |

Mechanism of Action

The anticancer effect of Echitamine is primarily attributed to its ability to induce programmed cell death (apoptosis) and promote oxidative stress within cancer cells.[6][8]

-

Induction of Oxidative Stress: Echitamine treatment leads to an elevation in lipid peroxidation and a corresponding depletion of glutathione (B108866), a key intracellular antioxidant.[5][7] This disruption of the cellular redox balance creates a state of oxidative stress.

-

Apoptosis Induction: The induced cellular stress is believed to trigger the intrinsic apoptotic pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent DNA fragmentation, a hallmark of apoptosis.[6][8]

Other Pharmacological Activities & Research Trends

While anticancer research is the most prominent, other pharmacological effects of Echitamine have been reported, representing potential secondary research trends.

Pancreatic Lipase Inhibition

Recent studies have identified Echitamine as an inhibitor of pancreatic lipase, a key enzyme in dietary fat digestion. This suggests a potential application in obesity management.[9]

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibitor | IC50 Value | Reference |

|---|

| Pancreatic Lipase | Echitamine Chloride | 10.92 μM |[6] |

Antimalarial Activity